molecular formula C21H22N2O3 B2419554 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea CAS No. 1421524-53-9

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2419554
CAS No.: 1421524-53-9
M. Wt: 350.418
InChI Key: PHFIDKMCGPDZEZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea, also known as HNP, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Fluorescent Sensors

A study highlighted the synthesis of a naphthalene derivative, focusing on its application as a highly selective ratiometric fluorescent sensor for Cu(II). The compound, due to complexation with Cu(II), demonstrates a significant shift in emission spectra, which is attributed to the introduction of electron-donating groups that enhance complexation ability (Hong Yang et al., 2006).

Polymer Synthesis

Research into the synthesis of polymers using 3-hydroxynaphthalene derivatives has led to the development of new soluble poly(urea-urethane)s. These polymers, obtained through reactions with diisocyanates and employing ionic liquids and microwave irradiation, exhibit good yields and moderate viscosities, alongside beneficial solubility properties (S. Mallakpour & Z. Rafiee, 2007).

Biological Activity

Another significant application area is the investigation into the biological activities of naphthalene urea derivatives. For instance, some studies have explored their potential as acyl-CoA:cholesterol acyltransferase inhibitors, highlighting compounds with improved aqueous solubility and promising oral efficacy in inhibiting ACAT, which is crucial for cholesterol management (Hitoshi Ban et al., 2006).

Properties

IUPAC Name

1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-20-12-5-4-11-18(20)23-21(25)22-14-13-19(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12,19,24H,13-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFIDKMCGPDZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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